BenchChemオンラインストアへようこそ!

Methyl 1-nitrosopiperidine-4-carboxylate

Metabolic activation N-nitrosamine Structure-activity relationship

Methyl 1-nitrosopiperidine-4-carboxylate (CAS 13458-55-4, C₇H₁₂N₂O₃, MW 172.18) is an N-nitroso derivative of methyl piperidine-4-carboxylate, featuring a nitroso group at the piperidine 1-position and a methyl ester at the 4-position. This compound is classified as a nitrosamine drug substance-related impurity (NDSRI) with structural similarity to piperidine-containing APIs, and is subject to regulatory control under FDA and EMA nitrosamine guidance frameworks.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
Cat. No. B13438734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-nitrosopiperidine-4-carboxylate
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)N=O
InChIInChI=1S/C7H12N2O3/c1-12-7(10)6-2-4-9(8-11)5-3-6/h6H,2-5H2,1H3
InChIKeyPUPOOFPTBUHNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Nitrosopiperidine-4-Carboxylate Procurement Guide: CAS, Structure, and Key Specifications


Methyl 1-nitrosopiperidine-4-carboxylate (CAS 13458-55-4, C₇H₁₂N₂O₃, MW 172.18) is an N-nitroso derivative of methyl piperidine-4-carboxylate, featuring a nitroso group at the piperidine 1-position and a methyl ester at the 4-position [1]. This compound is classified as a nitrosamine drug substance-related impurity (NDSRI) with structural similarity to piperidine-containing APIs, and is subject to regulatory control under FDA and EMA nitrosamine guidance frameworks [2]. It is utilized primarily as an analytical reference standard for nitrosamine impurity quantification in pharmaceutical quality control, and as a synthetic intermediate in the preparation of bicyclic risperidone impurities and related compounds [3].

Methyl 1-Nitrosopiperidine-4-Carboxylate Differentiation: Why Structural Analogs Cannot Be Interchanged


The nitrosamine class exhibits profound structure-dependent variation in metabolic activation, mutagenic potency, and target organ carcinogenicity [1]. Even closely related analogs differ substantially: the parent compound N-nitrosopiperidine is a potent esophageal carcinogen in rats with IARC Group 2B classification, whereas its 4-carboxyl substituted derivative (the free acid analog of this methyl ester) demonstrates markedly reduced nitrogen production in metabolic assays [2][3]. Furthermore, substituents at the 4-position alter aqueous nitrosation kinetics by orders of magnitude [4]. These differences preclude generic substitution across nitrosamine analogs for any application requiring precise metabolic profiling, impurity quantification, or regulatory compliance.

Methyl 1-Nitrosopiperidine-4-Carboxylate Quantitative Comparative Evidence for Procurement Decisions


Metabolic Activation Reduction: 4-Carboxyl Substitution Attenuates N-Nitrosopiperidine Metabolism

Carboxyl substitution at the 4-position of N-nitrosopiperidine (the free acid analog of methyl 1-nitrosopiperidine-4-carboxylate) was shown to greatly reduce nitrogen production—a direct measure of α-oxidative metabolic activation—relative to unsubstituted N-nitrosopiperidine. In contrast, 4-tert-butyl substitution had little effect on metabolism, indicating that the carboxyl group's electronic or steric properties specifically attenuate enzymatic activation [1]. This differential metabolic response extends to mutagenic activity: the carboxyl-substituted compound exhibited altered mutagenic potency in Salmonella assays relative to the parent compound and other analogs, with structure-activity patterns diverging between metabolic and mutagenic endpoints [1].

Metabolic activation N-nitrosamine Structure-activity relationship In vitro metabolism

Aqueous Nitrosation Kinetics: 4-Substituent Effects on N-Nitrosopiperidine Formation Rates

A systematic kinetic study of aqueous nitrosation of 4-substituted piperidines demonstrated that substituents at the 4-position dramatically alter nitrosation reaction rates [1]. While this study did not directly measure methyl 1-nitrosopiperidine-4-carboxylate, it established that 4-substituted piperidines exhibit reactivity differences spanning orders of magnitude relative to unsubstituted piperidine. A separate classic study by Jones et al. established baseline relative rates for piperidine nitrosation: piperidine (100), 2-methyl-piperidine (20), 2,6-dimethyl-piperidine (10), and 2,2,6,6-tetramethyl-piperidine (1)—demonstrating that steric effects alone can modulate nitrosation rates by up to 100-fold [2]. The carboxylate ester substituent at the 4-position in methyl 1-nitrosopiperidine-4-carboxylate introduces both electronic and steric effects that are expected to alter its formation kinetics relative to unsubstituted or alkyl-substituted analogs.

Nitrosation kinetics Pharmaceutical process risk assessment 4-Substituted piperidines NDSRI formation

Bioactivation Pathway Specificity: Cytochrome P450-Dependent Activation of N-Nitrosopiperidines

The bioactivation of N-nitrosopiperidine to mutagenic species in the Ames test is preferentially catalyzed by phenobarbitone-induced cytochromes P-450 (CYP2B family) rather than 3-methylcholanthrene-induced cytochromes P-448 (CYP1A family) [1]. Additionally, cytosolic enzymes potentiate microsome-mediated mutagenicity by further converting microsome-generated metabolites to more potent mutagens [1]. While this study examined unsubstituted N-nitrosopiperidine, the findings establish that nitrosopiperidine bioactivation involves both microsomal CYP enzymes and cytosolic factors—a pathway distinct from N-nitrosodimethylamine (NDMA), which is primarily activated by CYP2E1. The 4-carboxylate ester substituent in methyl 1-nitrosopiperidine-4-carboxylate may alter CYP isoform selectivity and cytosolic processing compared to unsubstituted N-nitrosopiperidine, based on structure-activity relationships showing that 4-carboxyl substitution modifies metabolic fate [2].

Cytochrome P450 Bioactivation Ames mutagenicity Cytosolic potentiation

Regulatory Classification and Acceptable Intake Limits: NDSRI Framework Applicability

Methyl 1-nitrosopiperidine-4-carboxylate falls under the FDA's NDSRI (Nitrosamine Drug Substance-Related Impurity) framework, which establishes acceptable intake (AI) limits based on the Carcinogenic Potency Categorization Approach (CPCA) [1]. The CPCA assigns nitrosamines to one of five potency categories (1-5) with corresponding AI limits ranging from 26.5 ng/day to 1500 ng/day [2]. N-Nitrosopiperidine, the parent analog, has established animal carcinogenicity data (IARC Group 2B, esophageal tumors in rats) [3]. In contrast, 4-carboxyl-substituted N-nitrosopiperidines lack direct carcinogenicity data, requiring CPCA-based predicted potency categorization for regulatory limit determination [1]. This regulatory gap creates a specific procurement need for authentic reference standards of methyl 1-nitrosopiperidine-4-carboxylate to enable accurate quantification and compliance demonstration.

Regulatory compliance Acceptable intake limits CPCA NDSRI FDA guidance

Methyl 1-Nitrosopiperidine-4-Carboxylate High-Value Application Scenarios for Scientific and Industrial Users


Pharmaceutical NDSRI Quantification: LC-MS/MS Method Development and Validation

Analytical laboratories developing validated methods for NDSRI quantification in piperidine-4-carboxylate-containing drug substances (e.g., risperidone and related APIs) require methyl 1-nitrosopiperidine-4-carboxylate as a primary reference standard. This compound enables accurate calibration curve preparation, method validation parameters (accuracy, precision, LOD/LOQ determination), and system suitability testing per USP <1469> and ICH Q2(R1) guidelines. The 4-carboxylate ester structural feature distinguishes it from simpler nitrosamine standards and is essential for method specificity when analyzing APIs with the piperidine-4-carboxylate scaffold .

Structure-Activity Relationship Studies: Metabolic Activation and Mutagenicity Assessment

Research groups investigating the structure-dependent metabolic activation of nitrosopiperidines utilize methyl 1-nitrosopiperidine-4-carboxylate to assess how 4-position carboxylate ester substitution affects CYP-mediated α-hydroxylation rates, nitrogen production, and mutagenic potency. Comparative studies using this compound versus unsubstituted N-nitrosopiperidine and 4-alkyl-substituted analogs can elucidate electronic and steric contributions to metabolic detoxification pathways . This compound is particularly relevant given evidence that 4-carboxyl substitution 'greatly reduced' metabolic activation relative to the parent compound [1].

Pharmaceutical Process Risk Assessment: Nitrosation Kinetics Modeling

Pharmaceutical manufacturers conducting nitrosamine risk assessments per ICH M7(R2) and FDA guidance require kinetic data on NDSRI formation. Methyl 1-nitrosopiperidine-4-carboxylate serves as an authentic product standard for quantifying nitrosation rates of methyl piperidine-4-carboxylate under various process conditions (pH, nitrite concentration, temperature, solvent). This enables accurate prediction of NDSRI formation potential in drug products containing the piperidine-4-carboxylate moiety, supporting root cause investigation and mitigation strategy development [2].

Synthetic Intermediate: Preparation of Bicyclic Risperidone Impurities

Organic synthesis laboratories preparing bicyclic risperidone impurities (e.g., Bicyclo Risperidone, B382800) use methyl 1-nitrosopiperidine-4-carboxylate as a key intermediate [3]. This application is specific to impurity synthesis programs for risperidone and related atypical antipsychotics, where authentic impurity standards are required for analytical method development, forced degradation studies, and regulatory submission packages supporting ANDA or NDA filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-nitrosopiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.